![molecular formula C20H16Cl2N2O3 B15095956 6-Chloro-3-{[4-(4-chlorophenyl)piperazinyl]carbonyl}chromen-2-one CAS No. 5185-31-9](/img/structure/B15095956.png)
6-Chloro-3-{[4-(4-chlorophenyl)piperazinyl]carbonyl}chromen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Chloro-3-{[4-(4-chlorophenyl)piperazinyl]carbonyl}chromen-2-one is a synthetic organic compound that belongs to the class of chromen-2-one derivatives. This compound is characterized by the presence of a chromen-2-one core structure substituted with a chloro group at the 6th position and a piperazinylcarbonyl group at the 3rd position. The piperazinyl group is further substituted with a 4-chlorophenyl group. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-3-{[4-(4-chlorophenyl)piperazinyl]carbonyl}chromen-2-one typically involves the following steps:
Formation of the chromen-2-one core: The chromen-2-one core can be synthesized through the condensation of salicylaldehyde with ethyl acetoacetate in the presence of a base such as sodium ethoxide.
Introduction of the chloro group: The chloro group can be introduced at the 6th position of the chromen-2-one core through a chlorination reaction using reagents such as thionyl chloride or phosphorus pentachloride.
Attachment of the piperazinylcarbonyl group: The piperazinylcarbonyl group can be attached to the 3rd position of the chromen-2-one core through a nucleophilic substitution reaction. This involves the reaction of the chromen-2-one core with 4-(4-chlorophenyl)piperazine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
6-Chloro-3-{[4-(4-chlorophenyl)piperazinyl]carbonyl}chromen-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The chloro group at the 6th position can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with various nucleophilic groups replacing the chloro group.
Scientific Research Applications
6-Chloro-3-{[4-(4-chlorophenyl)piperazinyl]carbonyl}chromen-2-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a potential therapeutic agent for the treatment of various diseases due to its pharmacological properties.
Industry: Utilized in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of 6-Chloro-3-{[4-(4-chlorophenyl)piperazinyl]carbonyl}chromen-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with receptors: Modulating the activity of receptors on the cell surface or within the cell.
Affecting cellular processes: Influencing processes such as cell proliferation, apoptosis, and signal transduction.
Comparison with Similar Compounds
Similar Compounds
6-Chloro-3-{[4-(4-ethylphenyl)piperazinyl]carbonyl}chromen-2-one: Similar structure with an ethyl group instead of a chloro group on the phenyl ring.
6-Chloro-3-{[4-(4-methylphenyl)piperazinyl]carbonyl}chromen-2-one: Similar structure with a methyl group instead of a chloro group on the phenyl ring.
Uniqueness
6-Chloro-3-{[4-(4-chlorophenyl)piperazinyl]carbonyl}chromen-2-one is unique due to the presence of the chloro group on both the chromen-2-one core and the phenyl ring of the piperazinyl group. This dual chloro substitution may contribute to its distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
CAS No. |
5185-31-9 |
|---|---|
Molecular Formula |
C20H16Cl2N2O3 |
Molecular Weight |
403.3 g/mol |
IUPAC Name |
6-chloro-3-[4-(4-chlorophenyl)piperazine-1-carbonyl]chromen-2-one |
InChI |
InChI=1S/C20H16Cl2N2O3/c21-14-1-4-16(5-2-14)23-7-9-24(10-8-23)19(25)17-12-13-11-15(22)3-6-18(13)27-20(17)26/h1-6,11-12H,7-10H2 |
InChI Key |
KMXPMAXKQOLPLA-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)Cl)C(=O)C3=CC4=C(C=CC(=C4)Cl)OC3=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(2-methoxyphenyl)-2-[4-(propan-2-yl)phenoxy]acetamide](/img/structure/B15095884.png)
![4-({(E)-[4-(dimethylamino)phenyl]methylidene}amino)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide](/img/structure/B15095891.png)
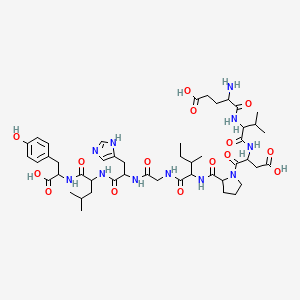

![4-[(Dithylphosphono)difluoromethyl]-N-(fluoren-9-ylmethoxycarbonyl)-L-phenylalamine](/img/structure/B15095919.png)
![2-Propenoic acid, 3-[2-(bromomethyl)phenyl]-, methyl ester](/img/structure/B15095927.png)
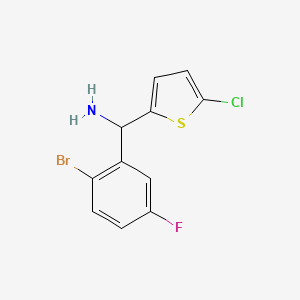
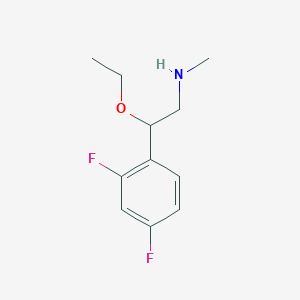
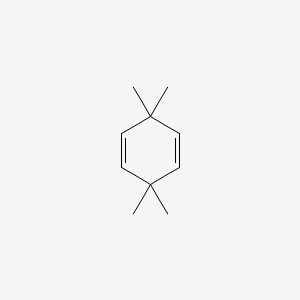

![2-[(Z)-(4-Hydroxyphenyl)methylene]quinuclidin-3-one](/img/structure/B15095951.png)
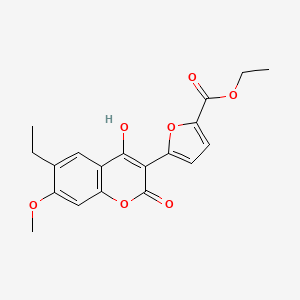
![(4E)-5-(4-ethoxyphenyl)-4-[furan-2-yl(hydroxy)methylidene]-1-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]pyrrolidine-2,3-dione](/img/structure/B15095966.png)
